Nonane-1,3-diyl diacetate
Description
(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl diacetate (hereafter referred to as "the compound") is a polyacetylene derivative predominantly isolated from Atractylodis Rhizoma, a medicinal plant used in traditional Chinese medicine. Structurally, it features a 14-carbon chain with conjugated triple bonds (8,10-diyne), three double bonds (4E,6E,12E), and two acetyloxy groups at positions 1 and 2. Its molecular formula is C₁₈H₂₀O₄, and it is recognized for its pharmacological properties, including anti-inflammatory, antibacterial, and antiarrhythmic activities .
The compound has been quantified in biological matrices using RP-HPLC-UV methods, with validated precision (intraday: 1.83–6.71%; interday: 1.57–8.68%) and extraction recoveries of 86.6–91.6% in rat plasma and tissues . Pharmacokinetic studies show its distribution in organs such as the spleen, liver, and intestines, with absorption rates influenced by processing methods (e.g., stir-frying with bran reduces extraction efficiency compared to raw rhizomes) .
Properties
IUPAC Name |
3-acetyloxynonyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-13(17-12(3)15)9-10-16-11(2)14/h13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVKIVFZTRZJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCOC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276121, DTXSID10866997 | |
| Record name | Nonane-1,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Nonanediol, 1,3-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63270-14-4, 59970-21-7 | |
| Record name | 1,3-Nonanediol, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63270-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Nonanediol, 1,3-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063270144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Nonanediol, 1,3-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane-1,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Nonanediol, 1,3-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonane-1,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Diacetate Compounds
Propane-1,3-diyl Diacetate (1,3-Propanediol Diacetate)
- Molecular Formula : C₇H₁₂O₄
- Molecular Weight : 160.17 g/mol
- Structure : A simple three-carbon chain with acetyloxy groups at positions 1 and 3.
- Applications : Primarily used as a solvent or chemical intermediate. Unlike the compound, it lacks bioactive properties and is synthetically produced .
- Stability: No reported stability issues under standard conditions, contrasting with the compound’s sensitivity to processing methods .
Prop-1-ene-1,3-diyl Diacetate
- Molecular Formula : C₇H₁₀O₄
- Molecular Weight : 158.15 g/mol
- Structure : Contains a propene backbone with acetyloxy groups. Exists as cis and trans stereoisomers.
- Applications: Formed during pyrolysis of triacetin (TA), decomposing into acetic acid and acrolein.
- Stability : Thermally unstable, decomposing at ~250°C with an activation energy of 192.9 kJ/mol .
2-Hydroxypropane-1,3-diyl Diacetate
- Molecular Formula : C₇H₁₂O₅
- Molecular Weight : 176.17 g/mol
- Structure : A glycerol derivative with acetyloxy and hydroxyl groups.
- Applications: Identified in e-liquids as a nontarget compound.
Bassiamide A and Bassiamate
- Structure : Complex polyacetylene derivatives with additional functional groups (e.g., amides, ethers).
Comparative Data Table
Key Research Findings
- Pharmacokinetic Superiority : The compound exhibits tissue-specific distribution (e.g., spleen) and enhanced absorption in raw Atractylodis Rhizoma, unlike simpler diacetates .
- Structural Influence on Activity : The conjugated diyne-triene system in the compound is critical for its anti-inflammatory effects, absent in shorter-chain analogs like propane-1,3-diyl diacetate .
- Processing Effects : Stir-frying reduces the compound’s extraction efficiency by 15–20% compared to crude rhizomes, highlighting its sensitivity to thermal processing .
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